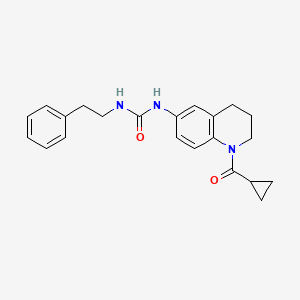
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound appears to contain a cyclopropanecarbonyl group, a tetrahydroquinoline group, and a phenethylurea group. These groups are common in many organic compounds and can have various properties depending on their arrangement and the specific substitutions on them .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the tetrahydroquinoline ring, possibly through a Povarov reaction or similar process. The cyclopropanecarbonyl group could potentially be introduced through a reaction with cyclopropanecarbonyl chloride . The phenethylurea group might be added through a reaction with an isocyanate .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups. The cyclopropane ring is likely to add some strain to the molecule, which could influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific arrangement of its functional groups. The cyclopropanecarbonyl group could potentially undergo reactions with nucleophiles, and the tetrahydroquinoline ring might be able to participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors like its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present and their arrangement .Applications De Recherche Scientifique
Molecular Complexity and Synthesis Innovations
- Research highlights the use of methylenecyclopropanes (MCPs) as building blocks in organic synthesis due to their ability to undergo a variety of ring-opening reactions. These reactions are driven by the release of cyclopropyl ring strain and the π-character of the bonds within the cyclopropane. Lewis and Brønsted acids have been utilized as catalysts or reagents in these reactions, leading to the synthesis of new compounds such as cyclobutanones, indenes, tetrahydrofurans, and tetrahydroquinolines. Computational studies have been conducted to explain the mechanisms of these reactions (Shi et al., 2012).
Mechanistic Studies and Reaction Pathways
- Spectroscopic and calorimetric studies have provided insights into the mechanism of methylenecyclopropane rearrangements. These findings suggest that the rearrangement proceeds via two different types of intermediates in a cation radical cleavage-diradical cyclization mechanism, supported by photoacoustic calorimetry (Ikeda et al., 2003).
Inclusion Chemistry and Interactions
- Studies on the inclusion chemistry of new tetrahalo aryl hosts demonstrate the role of pi-halogen dimer (PHD) interactions in forming crystalline lattice inclusion compounds with various guests. These findings highlight the versatility of these compounds in developing new materials and understanding molecular interactions (Rahman et al., 2004).
Synthesis of Cyclopropane-Fused Tetrahydroquinolines
- A novel method has been reported for the diastereoselective construction of cyclopropane-fused tetrahydroquinolines via a sequential [4 + 2]/[2 + 1] annulation reaction. This method is characterized by its high efficiency, transition-metal-free nature, operational simplicity, and outstanding functional group tolerance, offering a practical approach to synthesizing these complex molecules (Wang et al., 2020).
Mécanisme D'action
Target of Action
Based on the structural features of the compound, it may interact with proteins or enzymes that have affinity for cyclopropane derivatives .
Mode of Action
Cyclopropane derivatives are known to interact with their targets through a variety of mechanisms, including covalent bonding, hydrogen bonding, and hydrophobic interactions . The presence of a urea group in the compound suggests potential hydrogen bonding with target proteins or enzymes.
Biochemical Pathways
Cyclopropane derivatives are known to be involved in a variety of biochemical pathways, including those related to cell signaling, metabolism, and gene expression .
Pharmacokinetics
The presence of a cyclopropane ring and a urea group may influence its bioavailability and metabolic stability .
Result of Action
Based on the structural features of the compound, it may modulate the activity of its target proteins or enzymes, leading to changes in cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the stability of the cyclopropane ring may be affected by acidic or basic conditions .
Orientations Futures
Propriétés
IUPAC Name |
1-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c26-21(17-8-9-17)25-14-4-7-18-15-19(10-11-20(18)25)24-22(27)23-13-12-16-5-2-1-3-6-16/h1-3,5-6,10-11,15,17H,4,7-9,12-14H2,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCXSQCQGXSEOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)NCCC3=CC=CC=C3)N(C1)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

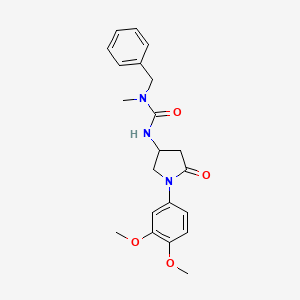
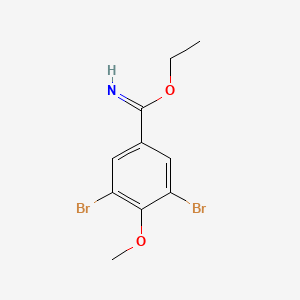
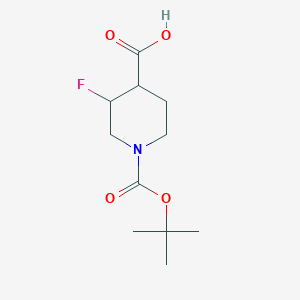
![3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2988299.png)
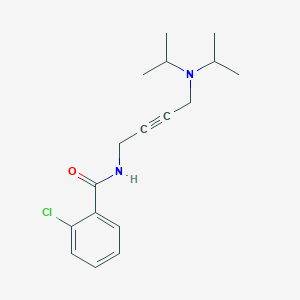
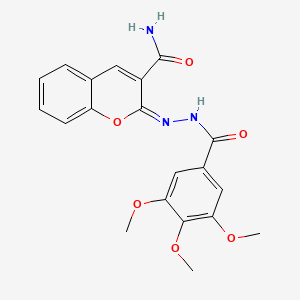

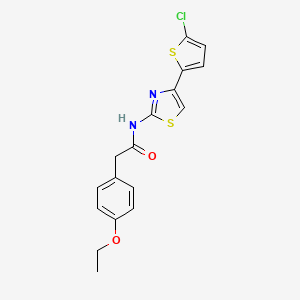
![2-(7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenol](/img/structure/B2988308.png)
![N-(benzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2988309.png)
![4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)butanamide](/img/structure/B2988311.png)
![2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2988312.png)
![8-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2988315.png)
